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Compound of Interest

Compound Name: Rebaudioside E

Cat. No.: B1447645

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological studies conducted
on highly purified Rebaudioside E, a steviol glycoside used as a non-nutritive sweetener. The
safety of Rebaudioside E is largely predicated on the extensive toxicological database of
steviol glycosides as a class, particularly Rebaudioside A. This approach, known as "read-
across," is scientifically justified by the common metabolic fate of all steviol glycosides, which
are hydrolyzed to steviol by gut microflora.[1] This document summarizes the key findings from
pivotal studies, details the experimental methodologies employed, and visualizes the core
metabolic and experimental workflows.

Core Toxicological Data Summary

The safety of highly purified Rebaudioside E is supported by a comprehensive set of
toxicological studies. While specific studies on Rebaudioside E were not always available, the
data from closely related steviol glycosides, such as Rebaudioside A, are considered
applicable due to their shared metabolic pathway. The acceptable daily intake (ADI) for steviol
glycosides, established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA),
is 0—4 mg/kg body weight/day, expressed as steviol equivalents.[1]
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Experimental Protocols

Detailed methodologies for the key toxicological studies are outlined below. These protocols

are based on internationally recognized guidelines, such as those from the Organisation for

Economic Co-operation and Development (OECD).

90-Day Subchronic Oral Toxicity Study (Read-across

from Rebaudioside A)

» Test Substance: Rebaudioside A (as a proxy for Rebaudioside E).

e Species: Sprague-Dawley rats.

e Administration: Dietary admix.

» Dosage Levels: 0, 500, 1000, and 2000 mg/kg body weight/day.[2]

» Duration: 90 consecutive days.[2]

¢ Observations:

o Clinical Observations: Daily checks for general condition and behavior.
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o Functional Observational Battery and Locomotor Activity: Assessed to evaluate
neurobehavioral effects.

o Body Weight and Food Consumption: Measured weekly.

o Clinical Pathology: Hematology, serum chemistry, and urinalysis were evaluated at
termination.

o Gross Necropsy and Histopathology: All animals were subjected to a full necropsy, and a
comprehensive set of tissues was examined microscopically.[2]

 Statistical Analysis: Appropriate statistical methods were used to analyze the data for dose-
related trends and significant differences between treated and control groups.

Bacterial Reverse Mutation Assay (Ames Test) (Read-
across from Rebaudioside A)

e Test Substance: Rebaudioside A.

o Bacterial Strains:Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and
Escherichia coli strain WP2uvrA. These strains are selected to detect different types of point
mutations.

» Method: Plate incorporation method and pre-incubation method.

o Metabolic Activation: The assay was conducted with and without a rat liver homogenate (S9
fraction) to assess the mutagenic potential of both the parent compound and its metabolites.

o Concentrations: Up to 5000 p g/plate , with at least five different concentrations tested.[3]
e Controls:
o Negative (Solvent) Control: The vehicle used to dissolve the test substance.

o Positive Controls: Known mutagens for each bacterial strain, both with and without S9
activation, were used to ensure the validity of the test system.
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o Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the
number of revertant colonies that is at least twice the background (negative control) count.

In Vitro Mammalian Chromosomal Aberration Test
(Read-across from Rebaudioside A)

o Test System: Chinese Hamster Ovary (CHO) cells.
o Methodology:

o CHO cells were cultured in appropriate media and exposed to the test substance at
various concentrations.

o The exposure was conducted for a short duration (e.g., 3-4 hours) with and without S9
metabolic activation, and for a longer duration (e.g., 21 hours) without S9.[4]

o Following the exposure period, cells were treated with a spindle inhibitor (e.g., colcemid)
to arrest them in the metaphase stage of cell division.

o Cells were then harvested, fixed, and stained.

o Metaphase spreads were examined microscopically for the presence of structural and
numerical chromosomal aberrations.

» Concentrations: A range of concentrations was tested, up to a maximum of 5000 pg/mL or a
level that induced significant cytotoxicity.[3]

o Controls: Negative and positive controls were run concurrently.

¢ Analysis: The percentage of cells with aberrations and the number of aberrations per cell
were calculated and statistically analyzed.

In Vivo Mammalian Erythrocyte Micronucleus Test
(Read-across from Rebaudioside A)

e Test Substance: Rebaudioside A.

e Species: Mice.
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» Administration: Typically oral gavage or intraperitoneal injection.

e Dosage Levels: Arange of doses, including a limit dose of 750 mg/kg body weight, was
administered.[3]

e Procedure:
o Animals were dosed with the test substance.

o At appropriate time intervals after dosing (e.g., 24 and 48 hours), bone marrow was
extracted from the femurs.

o Bone marrow smears were prepared on microscope slides, fixed, and stained.

e Analysis: The slides were scored for the frequency of micronucleated polychromatic
erythrocytes (PCEs) among a total of at least 2000 PCEs per animal. The ratio of PCEs to
normochromatic erythrocytes (NCEs) was also determined as an indicator of cytotoxicity.

o Controls: Vehicle and positive control groups were included.

» Evaluation: A significant, dose-dependent increase in the frequency of micronucleated PCEs
in the treated groups compared to the vehicle control group indicates a positive result.

Visualizations
Metabolic Pathway of Rebaudioside E

The metabolic fate of Rebaudioside E is consistent with other steviol glycosides. It is not
absorbed intact in the upper gastrointestinal tract but is hydrolyzed by the gut microbiota in the
colon to its aglycone, steviol. Steviol is then absorbed and metabolized in the liver to steviol
glucuronide, which is subsequently excreted.
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Caption: Metabolic pathway of Rebaudioside E.

General Workflow for Toxicological Assessment

The toxicological assessment of a food ingredient like Rebaudioside E follows a structured
workflow, beginning with in vitro assays to assess genotoxicity and progressing to in vivo
studies to evaluate systemic toxicity.
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Caption: Toxicological assessment workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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